3-(4-Chlorophenyl)-3'-cyanopropiophenone
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Overview
Description
3-(4-Chlorophenyl)-3’-cyanopropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a cyanopropiophenone moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, compounds like pitolisant, which have a similar structure, act as an antagonist or inverse agonist at certain receptors, enhancing the activity of neurons and increasing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds, such as cmi, predicted that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
For instance, CMI has been reported as an antioxidant and immunomodulatory compound that improves depression-like behavior and cognitive impairment in mice .
Action Environment
For example, triclocarban, a compound with a similar structure, is a white powder that is insoluble in water . Its action can be influenced by factors such as pH, temperature, and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3’-cyanopropiophenone typically involves the reaction of 4-chlorobenzaldehyde with a suitable cyanide source under specific conditions. One common method is the Claisen-Schmidt condensation, where 4-chlorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the intermediate chalcone. This intermediate is then subjected to a cyanation reaction using a cyanide source like sodium cyanide or potassium cyanide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chlorophenyl)-3’-cyanopropiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3’-cyanopropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-3’-cyanopropiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3’-cyanopropiophenone: Unique due to the presence of both chlorophenyl and cyanopropiophenone moieties.
4-Chlorobenzaldehyde: A precursor in the synthesis of the compound.
3-(4-Chlorophenyl)-3’-hydroxypropiophenone: A reduced form of the compound with different chemical properties.
Uniqueness
3-(4-Chlorophenyl)-3’-cyanopropiophenone is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-7-4-12(5-8-15)6-9-16(19)14-3-1-2-13(10-14)11-18/h1-5,7-8,10H,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDLFKPMFVICOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644466 |
Source
|
Record name | 3-[3-(4-Chlorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-68-3 |
Source
|
Record name | 3-[3-(4-Chlorophenyl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(4-Chlorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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